molecular formula C19H19N3OS B300087 1-(4-Naphthalen-1-yl-thiazol-2-yl)-piperidine-4-carboxylic acid amide

1-(4-Naphthalen-1-yl-thiazol-2-yl)-piperidine-4-carboxylic acid amide

Cat. No. B300087
M. Wt: 337.4 g/mol
InChI Key: YLLOLSCPHATDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Naphthalen-1-yl-thiazol-2-yl)-piperidine-4-carboxylic acid amide is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is commonly referred to as NATP, and its molecular formula is C21H19N3O2S. NATP is a thiazole derivative that has shown promising results in various scientific studies due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of NATP is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways. NATP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling. Additionally, NATP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
NATP has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of pro-inflammatory molecules such as prostaglandins. NATP has also been shown to have antioxidant properties, which may help to protect against oxidative stress. Additionally, NATP has been shown to induce apoptosis in cancer cells, which may help to prevent the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using NATP in laboratory experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, NATP has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using NATP in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its therapeutic effects.

Future Directions

There are several potential future directions for research on NATP. One area of research could focus on elucidating the mechanism of action of NATP. This could involve investigating its interactions with various enzymes and signaling pathways. Another area of research could involve investigating the potential use of NATP as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to investigate the potential use of NATP as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of NATP involves the reaction of 2-aminothiazole and 4-nitronaphthalene in the presence of a base such as potassium carbonate. The resulting compound is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to produce NATP. The synthesis method of NATP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

NATP has been the subject of several scientific studies due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. NATP has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, NATP has been investigated for its potential as an antibacterial and antifungal agent.

properties

Product Name

1-(4-Naphthalen-1-yl-thiazol-2-yl)-piperidine-4-carboxylic acid amide

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-naphthalen-1-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H19N3OS/c20-18(23)14-8-10-22(11-9-14)19-21-17(12-24-19)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,12,14H,8-11H2,(H2,20,23)

InChI Key

YLLOLSCPHATDCQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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